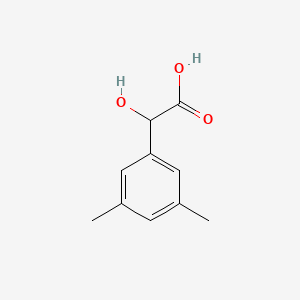

2-(3,5-Dimethylphenyl)-2-hydroxyacetic acid

Description

2-(3,5-Dimethylphenyl)-2-hydroxyacetic acid is a substituted mandelic acid derivative featuring a hydroxyacetic acid backbone with a 3,5-dimethylphenyl group at the α-carbon. Its molecular formula is C₁₀H₁₂O₃, and it exhibits a molecular weight of 180.20 g/mol . The compound is characterized by two methyl groups at the meta positions of the aromatic ring, which enhance lipophilicity and influence electronic properties. This structural motif is critical in medicinal chemistry, particularly in the design of radiotherapy sensitizers and photosynthesis inhibitors, as evidenced by its analogues in phenoxyaromatic acid derivatives .

Properties

CAS No. |

187752-85-8 |

|---|---|

Molecular Formula |

C10H12O3 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

2-(3,5-dimethylphenyl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C10H12O3/c1-6-3-7(2)5-8(4-6)9(11)10(12)13/h3-5,9,11H,1-2H3,(H,12,13) |

InChI Key |

WVGPCMBFXUHREH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C(=O)O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylphenyl)-2-hydroxyacetic acid typically involves the reaction of 3,5-dimethylphenyl derivatives with glyoxylic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of 2-(3,5-Dimethylphenyl)-2-oxoacetic acid.

Reduction: Formation of 2-(3,5-Dimethylphenyl)-2-hydroxyethanol.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(3,5-Dimethylphenyl)-2-hydroxyacetic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyacetic acid group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Key Observations :

Radiotherapy Sensitization

- Phenoxyaromatic derivatives like 19a (2-(3,5-dimethylphenyl)-2-hydroxyacetamide) exhibit radiosensitizing properties with yields of 70–81% in synthesis. Modifying the linker length (e.g., propyl vs. cyclopropane in 19e) alters cellular uptake and efficacy .

- 2-(4-Cyanophenyl) analogues (e.g., 19q) show lower activity due to reduced metabolic stability compared to methyl-substituted derivatives .

Biological Activity

Overview

2-(3,5-Dimethylphenyl)-2-hydroxyacetic acid is an organic compound notable for its unique structure, characterized by a hydroxyacetic acid moiety attached to a phenyl ring with two methyl groups at the 3 and 5 positions. This configuration potentially enhances its solubility and reactivity, leading to various biological activities.

Biological Activities

Research has identified several key biological activities associated with 2-(3,5-dimethylphenyl)-2-hydroxyacetic acid:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help in mitigating oxidative stress in biological systems. This activity is crucial for preventing cellular damage caused by free radicals.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, such as α-glucosidase, which is relevant in the management of type 2 diabetes. In vitro assays have shown promising inhibitory effects comparable to standard drugs like acarbose .

- Anti-inflammatory Potential : The compound's structure suggests potential anti-inflammatory properties, although specific studies are needed to confirm this activity.

The biological activity of 2-(3,5-dimethylphenyl)-2-hydroxyacetic acid can be attributed to its ability to interact with various biological targets. For instance:

- Interaction with Enzymes : The compound's hydroxyl group may facilitate hydrogen bonding with enzyme active sites, thereby inhibiting their function. Kinetic studies indicate that modifications to the phenyl ring can significantly affect the inhibitory potency against α-glucosidase .

- Radical Scavenging : The presence of methyl groups on the phenyl ring may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant effects.

Case Studies and Research Findings

A comprehensive review of the literature reveals several studies focusing on the biological activity of 2-(3,5-dimethylphenyl)-2-hydroxyacetic acid:

- Antioxidant Studies : In one study, the compound was tested alongside known antioxidants. Results indicated that it effectively reduced oxidative stress markers in cell cultures.

- Enzyme Inhibition Assays : A series of enzyme inhibition assays demonstrated that derivatives of this compound exhibited IC50 values ranging from 49.0 to 668.5 μM against α-glucosidase, with certain modifications leading to enhanced activity compared to traditional inhibitors .

- Comparative Studies : Comparative analysis with structurally similar compounds showed that the unique substitution pattern of 2-(3,5-dimethylphenyl)-2-hydroxyacetic acid contributes to its distinctive biological profile.

Comparison of Biological Activities

Structure-Activity Relationship (SAR)

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(3,5-Dimethoxyphenyl)-2-hydroxyacetic acid | Methoxy groups instead of methyl groups | Moderate antioxidant activity |

| 2-(4-Hydroxy-3,5-dimethoxyphenyl)-2-hydroxyacetic acid | Hydroxy group at para position | Low enzyme inhibition |

| 2-(3,4,5-Trimethoxyphenyl)-2-hydroxyacetic acid | Three methoxy groups on phenyl ring | Weak antioxidant properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.